5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
Description
5-[(2-Chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a synthetic heterocyclic compound belonging to the imidazo[1,2-c]quinazolinone class. Its structure features:
- N3 substituent: A cyclohexylmethyl group, enhancing lipophilicity and steric bulk, which may influence pharmacokinetic properties like metabolic stability.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O3S/c1-32-22-13-18-20(14-23(22)33-2)28-26(34-15-17-10-6-7-11-19(17)27)30-21(25(31)29-24(18)30)12-16-8-4-3-5-9-16/h6-7,10-11,13-14,16,21H,3-5,8-9,12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLJWPAUDDUVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CC=CC=C4Cl)CC5CCCCC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Imidazoquinazolinone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazoquinazolinone structure.
Introduction of the Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions where a chlorobenzyl halide reacts with a thiol group.
Attachment of the Cyclohexylmethyl Group: This step may involve alkylation reactions using cyclohexylmethyl halides.
Dimethoxy Substitution:
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the chlorobenzyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.
Scientific Research Applications
Synthetic Pathways
The synthesis of this compound involves several key steps:
- Formation of the Imidazoquinazolinone Core : This is achieved through cyclization of suitable precursors under controlled conditions.
- Introduction of the Chlorobenzyl Group : Nucleophilic substitution reactions facilitate the incorporation of the chlorobenzyl moiety.
- Attachment of the Cyclohexylmethyl Group : Alkylation reactions using cyclohexylmethyl halides are employed for this purpose.
- Dimethoxy Substitution : The final step involves introducing dimethoxy groups onto the imidazoquinazolinone framework.
These synthetic approaches can be optimized for higher yields using advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactivity
The compound exhibits reactivity typical of imidazoquinazolines:
- Oxidation : The sulfanyl group can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : The chlorobenzyl group may undergo reduction with lithium aluminum hydride.
- Substitution Reactions : The chlorobenzyl group can participate in nucleophilic substitutions with amines or thiols.
- Hydrolysis : The compound can be hydrolyzed under acidic or basic conditions, leading to smaller molecular fragments .
Antimicrobial Activity
Research indicates that compounds similar to 5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one may exhibit significant antimicrobial properties. For instance, studies have shown that related quinazolinone derivatives display low minimum inhibitory concentrations (MIC) against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Several studies have evaluated similar quinazoline derivatives for their cytotoxic effects against different cancer cell lines. These investigations often utilize molecular docking techniques to assess their binding affinity to target proteins involved in cancer progression .
Therapeutic Agent Development
Given its promising biological activities, this compound is being investigated as a potential therapeutic agent. Its unique structure allows for modifications that could enhance its efficacy and selectivity against specific diseases .
Drug Formulation
The compound could serve as an intermediate in the synthesis of more complex pharmaceutical agents. Its functional groups provide versatile sites for further chemical modifications aimed at improving pharmacological properties .
Material Science
In addition to its biological applications, this compound can be utilized in the development of new materials. Its unique chemical structure may contribute to the creation of advanced polymers or coatings with specific properties .
Agrochemicals
The compound's potential use in agrochemicals is another area of interest. Its antimicrobial properties may translate into effective agricultural agents that protect crops from bacterial and fungal infections .
Mechanism of Action
The mechanism of action of 5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Positional Isomerism of Halogen Substituents
- Ortho vs. Para Chlorine (Target vs. This may influence binding to targets with narrow active sites.
- Meta-Fluoro Substitution : The 3-fluoro analog (MW 481.58) retains a smaller substituent than chlorine, possibly improving solubility (logP reduction inferred) while maintaining halogen-bonding capacity .
Impact of N3 Substituents
Sulfanyl Group Modifications
- Dichlorobenzyl vs.
- Octylsulfanyl Chain : The octyl chain in CAS 1024591-25-0 drastically increases hydrophobicity, suggesting utility in lipid-rich environments or as a prodrug component .
Biological Activity
5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique chemical structure that includes a chlorobenzyl group, a cyclohexylmethyl group, and dimethoxy substitutions on an imidazoquinazolinone core. Its biological activity profile is primarily linked to its interactions with various molecular targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Imidazoquinazolinone Core : Cyclization of appropriate precursors under specific conditions.
- Introduction of the Chlorobenzyl Group : Achieved through nucleophilic substitution reactions involving chlorobenzyl halides and thiol groups.
- Attachment of the Cyclohexylmethyl Group : Involves alkylation reactions using cyclohexylmethyl halides.
- Dimethoxy Substitution : Further modifications to enhance biological activity.
Biological Activity Overview
The biological activity of quinazoline derivatives, including the target compound, encompasses a broad spectrum:
- Antitumor Activity : Quinazoline derivatives are known inhibitors of tyrosine kinase receptors (TKRs), which are overexpressed in various cancers such as breast and prostate cancer. The target compound may exhibit similar inhibitory effects against these pathways, potentially leading to antitumor activity .
- Antimicrobial Properties : Research indicates that imidazoquinazolines can possess significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against strains like MRSA and Candida albicans .
- Cytotoxicity : Preliminary studies suggest that derivatives exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating potential for therapeutic applications .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with compounds structurally related to this compound:
- Antitumor Activity : A study evaluating quinazoline derivatives reported IC50 values ranging from 10.82 to 29.46 μM against different cancer cell lines, suggesting significant antitumor potential .
- Antimicrobial Efficacy : Other research showed that compounds similar to the target demonstrated low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida species, indicating robust antimicrobial properties .
- Cytotoxic Effects : Compounds derived from quinazoline scaffolds were tested for cytotoxicity against A549 lung cancer cells and fibroblasts, revealing preferential suppression of tumor cells over normal cells .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within the body. The compound's unique structure allows it to fit into binding sites on these targets, modulating their activity either by inhibition or activation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how is reaction progress monitored?
- Methodology :
- Step 1 : React methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in absolute ethanol under reflux for 4 hours. Monitor reaction progress using TLC with a 7:3 chloroform:methanol solvent system .
- Step 2 : Purify the product by precipitation in ice water, followed by recrystallization from ethanol.
- Key Conditions : Use anhydrous solvents to minimize side reactions. For analogous compounds, similar protocols involving sulfanyl group introduction via nucleophilic substitution are validated .
Q. What spectroscopic techniques are recommended for structural elucidation?
- Core Techniques :
- 1H/13C NMR : Resolve substituent positions (e.g., cyclohexylmethyl, chlorobenzyl) and confirm methoxy groups at C8/C9 .
- HRMS : Verify molecular formula (e.g., C28H28ClN3O3S) and isotopic patterns .
- IR Spectroscopy : Identify sulfanyl (C-S stretch, ~600–700 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) groups .
- Comparative Data : Cross-reference with PubChem entries for analogous imidazoquinazolines .
Q. What preliminary biological assays are suitable for evaluating therapeutic potential?
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays .
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Antimicrobial Testing : Employ broth microdilution for MIC values against Gram-positive/negative bacteria .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Design Framework :
- Functional Group Variation : Replace the 2-chlorobenzyl sulfanyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate target binding .
- Core Modifications : Synthesize analogs with pyrimidine or triazoloquinazoline cores to compare potency .
- Data Analysis : Use regression models to correlate substituent electronic parameters (Hammett σ) with IC50 values .
Q. What computational methods predict target interactions and binding modes?
- Protocol :
- Molecular Docking : Use MOE or AutoDock Vina with PDB structures (e.g., 4EK3 for kinase targets) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- Validation : Compare predicted binding energies (ΔG) with experimental Ki values from SPR or ITC .
Q. How should contradictory data in biological assays be resolved?
- Troubleshooting Steps :
- Replicate Studies : Conduct triplicate assays with independent compound batches to exclude batch variability .
- Assay Optimization : Adjust pH (7.4 vs. 6.5) or serum content (e.g., 10% FBS) to mimic physiological conditions .
- Off-Target Screening : Use proteome microarrays to identify non-specific interactions .
Q. What strategies improve pharmacokinetic properties?
- Approaches :
- Prodrug Design : Introduce hydrolyzable esters at the methoxy groups to enhance solubility .
- Lipophilicity Reduction : Replace cyclohexylmethyl with polar substituents (e.g., piperazinyl) to lower logP .
- In Vivo Validation : Assess oral bioavailability in rodent models using LC-MS/MS plasma profiling .
Q. How to integrate this compound into multi-omics pharmacological studies?
- Workflow :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
